An In-depth Technical Guide to Boc-NH-PEG4-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Boc-NH-PEG4-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Boc-NH-PEG4-CH2COOH, a key heterobifunctional linker used in modern drug development and scientific research. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's characteristics, provides established experimental protocols for its use, and illustrates its role in complex bioconjugation strategies.
Executive Summary
Boc-NH-PEG4-CH2COOH is a versatile chemical tool extensively used in bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure features a Boc-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for a controlled, stepwise conjugation of different molecules, making it an invaluable asset in the development of targeted therapeutics and other advanced biomaterials. The hydrophilic PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the terminal functional groups provide orthogonal reactivity for sequential conjugation.[4][5]
Chemical Structure and Properties
The chemical structure of Boc-NH-PEG4-CH2COOH consists of a tert-butyloxycarbonyl (Boc) protecting group attached to an amine, which is connected to a four-unit polyethylene glycol (PEG) chain, terminating in a carboxylic acid. This structure provides a balance of hydrophilicity and reactivity, crucial for its applications in bioconjugation.
Table 1: Physicochemical Properties of Boc-NH-PEG4-CH2COOH
| Property | Value | Reference(s) |
| CAS Number | 876345-13-0 | |
| Molecular Formula | C₁₅H₂₉NO₈ | |
| Molecular Weight | 351.39 g/mol | |
| Appearance | Viscous Liquid or Waxy Solid | [6] |
| Purity | ≥95% (typical) | [4] |
| Storage Conditions | -20°C, under inert atmosphere | [6] |
| Solubility | Soluble in organic solvents such as DCM, DMF, and DMSO. Exhibits some aqueous solubility. | [6] |
Table 2: Structural and Computed Properties of Boc-NH-PEG4-CH2COOH
| Property | Value | Reference(s) |
| SMILES String | O=C(O)COCCOCCOCCOCCNC(OC(C)(C)C)=O | |
| Topological Polar Surface Area (TPSA) | 112.55 Ų | [6] |
| logP (calculated) | 0.6621 | [6] |
| Hydrogen Bond Acceptors | 7 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Rotatable Bonds | 14 | [6] |
Experimental Protocols
The utility of Boc-NH-PEG4-CH2COOH lies in its ability to undergo sequential and orthogonal reactions. The following protocols provide a detailed methodology for the key experimental steps.
Activation of the Carboxylic Acid via EDC/NHS Chemistry
This protocol describes the activation of the terminal carboxylic acid of Boc-NH-PEG4-CH2COOH to form a reactive N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on a target molecule (e.g., an antibody).
Materials:
-
Boc-NH-PEG4-CH2COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
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Molecule containing a primary amine (e.g., antibody, peptide)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Procedure:
-
Reagent Preparation: Allow all reagents to come to room temperature. Prepare a stock solution of Boc-NH-PEG4-CH2COOH in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Activation: In a microcentrifuge tube, dissolve Boc-NH-PEG4-CH2COOH (1.5-3 molar excess over the amine-containing molecule) in Activation Buffer. Add EDC (2-5 molar excess) and NHS (2-5 molar excess) to the linker solution.
-
Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Conjugation: Immediately add the activated PEG linker solution to the solution of the primary amine-containing molecule in Conjugation Buffer.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated linker.
-
Purification: Purify the conjugate using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC), to remove unreacted PEG linker, EDC, and NHS by-products.
Deprotection of the Boc Group
This protocol details the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Nitrogen or argon gas
Procedure:
-
Reaction Setup: Dissolve the lyophilized Boc-protected conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., mass spectrometry) to confirm the removal of the Boc group (indicated by a mass decrease of 100.12 g/mol ). The reaction is typically complete within 1-2 hours.
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Removal of TFA and Solvent: Remove the TFA and DCM under a stream of nitrogen or argon gas, or by rotary evaporation.
-
Precipitation and Washing: Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge to pellet the product and decant the ether.
-
Wash the pellet with cold diethyl ether two more times to remove residual TFA.
-
Drying and Storage: Dry the final product under vacuum. Store the deprotected conjugate under appropriate conditions (typically -20°C or -80°C).
Applications in Drug Development
The unique structural features of Boc-NH-PEG4-CH2COOH make it a valuable tool in the synthesis of complex therapeutic molecules.
Antibody-Drug Conjugates (ADCs)
In ADC development, Boc-NH-PEG4-CH2COOH serves as a linker to connect a cytotoxic drug to an antibody. The carboxylic acid end is typically conjugated to the antibody, and after deprotection of the Boc group, the newly exposed amine is reacted with an activated drug molecule. This allows for precise control over the drug-to-antibody ratio (DAR).
PROteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. Boc-NH-PEG4-CH2COOH is an ideal linker for synthesizing PROTACs. A common strategy involves first conjugating the linker to one of the ligands (either for the target protein or the E3 ligase), followed by Boc deprotection and conjugation to the second ligand. The PEG4 spacer provides the necessary flexibility and length to facilitate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
Visualizations
The following diagrams illustrate key processes involving Boc-NH-PEG4-CH2COOH.
Conclusion
Boc-NH-PEG4-CH2COOH is a fundamental building block in the field of bioconjugation, enabling the precise and controlled synthesis of complex biomolecules for therapeutic and research applications. Its well-defined structure and predictable reactivity provide researchers with a reliable tool for developing next-generation antibody-drug conjugates, PROTACs, and other targeted therapies. This guide provides the essential information for the effective utilization of this versatile linker in the laboratory.
